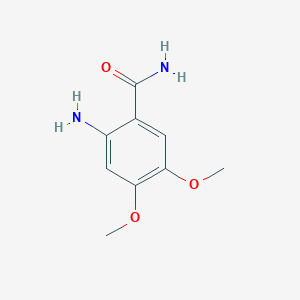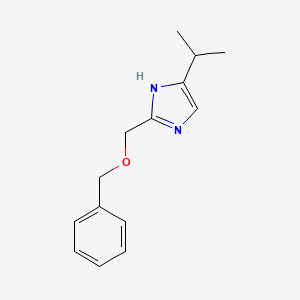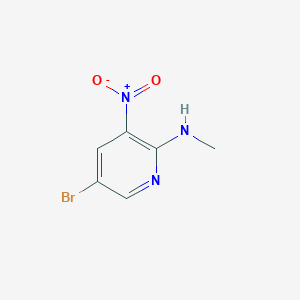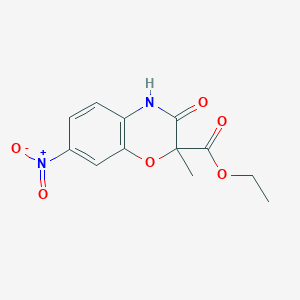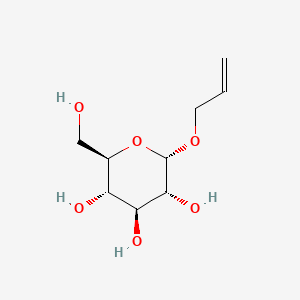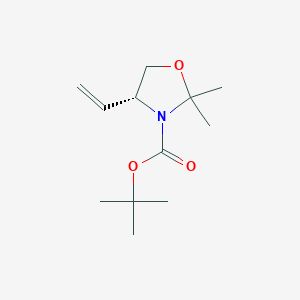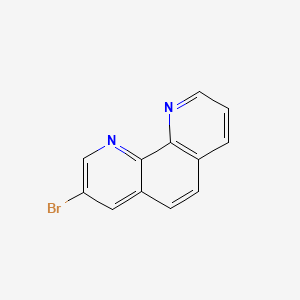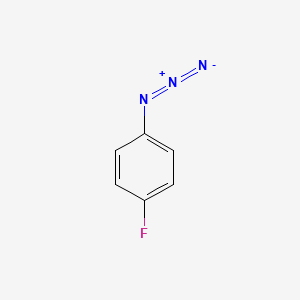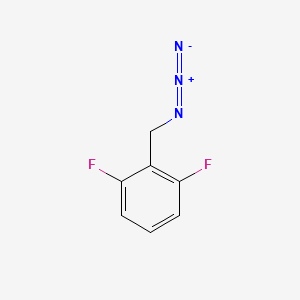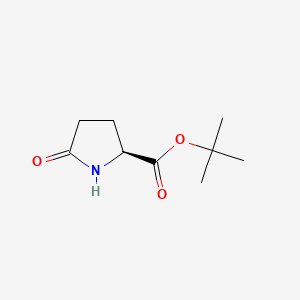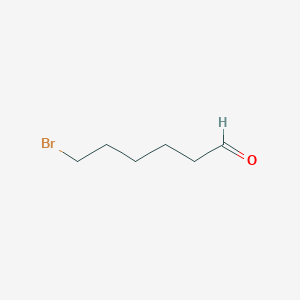
6-溴己醛
描述
6-Bromohexanal is an organic compound with the molecular formula C6H11BrO It is a bromo-substituted aldehyde, where the bromine atom is attached to the sixth carbon of a hexanal chain
科学研究应用
6-Bromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
The primary target of 6-Bromohexanal is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a methanotrophic bacterium that utilizes methane as its sole source of carbon and energy .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The specific biochemical pathways affected by 6-Bromohexanal are currently unknown. Given its target, it may influence pathways involving methane metabolism in Methylococcus capsulatus
Result of Action
It is known to be used as a cross-linker in the synthesis of cyclic, branched, and bicyclic oligonucleotides by click chemistry . It is also utilized to synthesize gel polymer electrolytes, and polymerizable ionic liquids
准备方法
6-Bromohexanal can be synthesized through several methods. One common synthetic route involves the bromination of hexanal. This process typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the sixth carbon position. Another method involves the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz’s reagent . Industrial production methods may vary, but they generally follow similar principles of selective bromination and subsequent purification.
化学反应分析
6-Bromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-bromohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 6-bromohexanal can yield 6-bromohexanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in 6-bromohexanal can be substituted with other nucleophiles. For example, reacting with sodium cyanide (NaCN) can produce 6-cyanohexanal.
Condensation: It can participate in aldol condensation reactions to form larger molecules, especially in the presence of base catalysts.
相似化合物的比较
6-Bromohexanal can be compared with other bromo-substituted aldehydes and hexanal derivatives:
6-Bromo-1-hexanol: This compound has a hydroxyl group instead of an aldehyde group, making it more suitable for different types of reactions, such as esterification.
6-Chlorohexanal: Similar to 6-bromohexanal but with a chlorine atom, it exhibits different reactivity and selectivity in chemical reactions.
6-Bromohexanoic acid: The oxidized form of 6-bromohexanal, used in different applications due to its carboxylic acid group.
These comparisons highlight the unique reactivity and applications of 6-bromohexanal in various fields of research and industry.
属性
IUPAC Name |
6-bromohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKLZGVVAYKNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448361 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57978-00-4 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 6-bromohexanal from Weinreb amides?
A1: Traditional methods for synthesizing haloaldehydes like 6-bromohexanal often face challenges related to selectivity and yield. The research by [] presents a novel approach using readily available Weinreb amides as starting materials. This method utilizes Schwartz's reagent to generate bis-C,O-zirconocenes, which then undergo a controlled bromination/hydrolysis sequence to yield 6-bromohexanal derivatives. This approach offers advantages in terms of regioselectivity and provides access to valuable building blocks for synthesizing complex molecules.
Q2: How can the reactivity of 6-bromohexanal be exploited in organic synthesis?
A2: The presence of both an electrophilic aldehyde group and a reactive bromine atom in 6-bromohexanal makes it a versatile precursor in organic synthesis. [] highlights its utility in constructing carbocyclic and heterocyclic compounds. For instance, the bromoalkane functionality can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a range of transformations like Wittig reactions or reductive aminations, opening avenues for diverse molecular architectures.
Q3: Can 6-bromohexanal undergo cyclization reactions?
A3: Yes, as demonstrated in [], 6-bromohexanal can undergo intramolecular cyclization reactions. Specifically, the carbon-centered radical generated from 6-bromohexanal can attack the carbonyl group, leading to the formation of a six-membered cyclic alkoxy radical. This process highlights the potential of 6-bromohexanal in generating cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


